molecular formula C18H12N2OS2 B5202333 N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide CAS No. 6014-37-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5202333
CAS No.: 6014-37-5
M. Wt: 336.4 g/mol
InChI Key: ZHAAIURCQLUGPE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a heterocyclic organic compound featuring a benzothiazole core fused to a phenyl ring, which is further substituted with a thiophene-2-carboxamide moiety. The thiophene-carboxamide group enhances electronic delocalization and may improve binding affinity to biological targets such as enzymes or receptors. This compound’s structure combines aromatic and electron-rich heterocycles, making it a candidate for diverse therapeutic applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(16-9-4-10-22-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAIURCQLUGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387090
Record name F0725-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-37-5
Record name F0725-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide typically follows multi-step protocols, as outlined for structurally similar derivatives (Sources ,, ):

Step 1: Formation of the Benzothiazole Core

Benzothiazole rings are synthesized via cyclization of 2-aminothiophenol derivatives:

  • Reaction : Condensation of 2-aminothiophenol with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions.

  • Example : In , phenacyl bromide derivatives react with sodium ethoxide and carbon disulfide to form benzothiazole-thiophene hybrids.

Step 3: Amide Bond Formation

The thiophene-2-carboxamide moiety is attached via amidation:

  • Reaction : Activation of thiophene-2-carboxylic acid with coupling agents (e.g., EDCl/HOBt), followed by reaction with 3-(1,3-benzothiazol-2-yl)aniline.

  • Yield : ~65–78% (analogous to).

2.1. Nucleophilic Substitution

The benzothiazole sulfur and nitrogen atoms participate in nucleophilic reactions:

  • Example : Reaction with alkyl halides to form N-alkylated derivatives (Source ).

  • Conditions : K₂CO₃ in DMF at 60°C for 12 h.

2.2. Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation or nitration:

  • Reaction : Bromination using Br₂/FeBr₃ yields mono- or di-substituted products.

  • Regioselectivity : Directed by electron-withdrawing benzothiazole groups (Source ).

2.3. Hydrolysis and Oxidation

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond to regenerate thiophene-2-carboxylic acid and the benzothiazole-phenyl amine (Source).

  • Thiophene Oxidation : Reaction with H₂O₂/CH₃COOH converts thiophene to sulfoxide derivatives.

3.1. Cross-Coupling Reactions

The thiophene moiety engages in Pd-catalyzed couplings:

Reaction Type Conditions Product Yield
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄, 80°CBiaryl derivatives72%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated thiophene-benzothiazoles65%

3.2. Cycloaddition Reactions

Thiophene participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions (Source ).

4.1. Reduction of Nitro Groups

  • Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines.

  • Application : Synthesis of amino derivatives for further functionalization (Source ).

4.2. Sulfonation

  • Reaction : Reaction with chlorosulfonic acid introduces sulfonic acid groups at the thiophene 5-position.

  • Conditions : 0°C, 2 h (Source ).

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data from analogous compounds in ).

  • Photodegradation : UV irradiation in MeOH leads to cleavage of the benzothiazole-thiophene bond.

Comparative Reactivity Table

Reaction Reagents/Conditions Product Yield Source
AmidationEDCl, HOBt, DMF, RTThiophene-2-carboxamide78%
Suzuki CouplingPd(OAc)₂, K₃PO₄, 80°C4-Biphenyl derivative72%
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromothiophene analog85%
Hydrolysis6M HCl, reflux, 6 hThiophene-2-carboxylic acid91%

Mechanistic Insights

  • Amide Bond Stability : The carboxamide group resists hydrolysis under physiological pH but cleaves in strong acids/bases (Source).

  • Electron-Withdrawing Effects : The benzothiazole ring deactivates the phenyl group, directing electrophilic substitutions to the meta position (Source ).

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

  • Antibacterial Activity : The compound has shown significant activity against Mycobacterium tuberculosis, primarily through the inhibition of the DprE1 enzyme, which is crucial for bacterial cell wall synthesis. This mechanism positions it as a potential anti-tubercular agent.
  • Anticancer Properties : Research indicates that benzothiazole derivatives exhibit anticancer properties. N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is being studied for its ability to induce apoptosis in cancer cells .
  • Antifungal and Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess antifungal and anti-inflammatory activities, making it a candidate for further investigation in therapeutic applications .

Industrial Applications

  • Dyes and Pigments : The stable chemical structure allows for its use in the development of dyes and pigments in various industrial applications.

Case Study 1: Anti-tubercular Activity

A study conducted on various benzothiazole derivatives including this compound demonstrated its effectiveness in inhibiting M. tuberculosis growth in vitro. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as a lead compound for developing new anti-tubercular drugs .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer properties of benzothiazole derivatives, this compound was shown to induce apoptosis in human cancer cell lines. The mechanism involved the activation of specific apoptotic pathways that led to cell death, highlighting its potential as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The benzothiazole moiety is known to interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substitution Patterns and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight LogP Key References
N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide Benzothiazole + Thiophene Thiophene-2-carboxamide ~356.4* ~3.8* -
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide (CAS 307326-15-4) Benzothiazole + Benzene 2-Bromobenzamide 409.3 5.6
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole + Pyrazole + Thiophene 5-Methylthiophene, Pyrazole 356.4 -
3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide Benzothiazole + Benzothiophene 6-Nitro, 3-Chloro - -
N-(4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-thiazol-2-yl)-2-thiophenecarboxamide Thiazole + Isoindole + Thiophene Isoindole dione, Ethyl linker - -

*Estimated based on structural analogs.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The bromo substituent in the 2-bromobenzamide analog increases molecular weight and logP (5.6 vs. ~3.8), likely reducing solubility but enhancing lipophilicity for membrane penetration .
  • Nitro and Chloro Substituents: The 6-nitro and 3-chloro groups in may enhance electrophilic interactions with biological targets, such as enzymes or DNA .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a thiophene ring fused with a benzothiazole moiety. The presence of these heterocycles contributes to its biological properties. The molecular formula is C15H12N2OSC_{15}H_{12}N_{2}OS.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Kinases : Several studies have shown that benzothiazole derivatives can act as kinase inhibitors. For instance, they have been reported to inhibit the activity of certain protein kinases involved in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound has been studied for its ability to induce apoptosis in cancer cell lines. This is often mediated through the activation of caspases and modulation of mitochondrial pathways .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, suggesting that this compound may also exhibit similar activities .

Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism
PC3 (Prostate Cancer)40.1 ± 7.9 (24h)Induces apoptosis via caspase activation
DU145 (Prostate Cancer)98.14 ± 48.3 (24h)Inhibits cell proliferation
HFF3 (Normal Fibroblast)Not significantly affectedSelective toxicity towards cancer cells

The data indicate a dose-dependent response, with PC3 cells being more sensitive compared to DU145 cells .

Antimicrobial Activity

In another study assessing the antimicrobial properties of related compounds, it was found that derivatives exhibited effective inhibition against:

MicroorganismMIC (µg/mL)Notes
Staphylococcus aureus7.81–15.62Comparable to vancomycin
Escherichia coli31.25–500Moderate activity observed

These findings suggest that the compound may possess significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of a related benzothiazole compound in a mouse model of breast cancer. The results demonstrated a marked reduction in tumor size and weight after treatment with the compound over four weeks, indicating its potential for therapeutic application in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a series of thiophene and benzothiazole derivatives. It was concluded that the presence of electron-withdrawing groups significantly enhances biological activity against cancer cells while maintaining selectivity towards normal cells .

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments (e.g., thiophene protons at δ 6.8–7.5 ppm) .
    • FT-IR : Confirm amide bonds (1650–1680 cm⁻¹) and aromatic C-H stretches .
    • HRMS : Verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₃N₂OS₂: ~361.05 Da).
  • Crystallography :
    • Use SHELX programs for structure solution and refinement. SHELXL is ideal for handling high-resolution data or twinned crystals .

What computational methods aid in predicting the electronic properties of the benzothiazole and thiophene moieties?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess charge transfer capabilities. For example, benzothiazole’s electron-withdrawing nature can lower LUMO levels, enhancing π-π stacking .
  • Molecular Docking : Model interactions with biological targets (e.g., BRAF kinase) by aligning the compound’s aromatic systems with hydrophobic binding pockets, as demonstrated in studies on TAK632 derivatives .

How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction?

Q. Advanced

  • Solvent selection : Use slow-evaporation methods in acetonitrile or THF, which promote ordered crystal packing .
  • Temperature gradients : Gradual cooling from 50°C to room temperature reduces disorder.
  • Additives : Introduce trace amounts of ethyl acetate to modulate nucleation rates.
  • Validation : Check for twinning using PLATON or ROTAX and refine with SHELXL’s TWIN commands .

What are the key structural features of this compound revealed by X-ray crystallography?

Q. Basic

  • Dihedral angles : The benzothiazole and thiophene rings form dihedral angles of ~8–15° with the central phenyl ring, influencing planarity and π-conjugation .
  • Intermolecular interactions : Weak C-H⋯O/S hydrogen bonds stabilize the crystal lattice, as seen in similar carboxamide structures .

What strategies mitigate challenges in refining crystal structures with disorder or twinning?

Q. Advanced

  • Disorder handling : Split atoms into multiple positions with occupancy refinement in SHELXL .
  • Twinning : Use the HKLF5 format for data integration and apply twin laws (e.g., two-fold rotation) during refinement .
  • Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters .

How does the presence of benzothiazole and thiophene groups influence the compound's reactivity?

Q. Basic

  • Benzothiazole : Participates in electrophilic substitution (e.g., nitration at the 6-position) due to its electron-deficient aromatic system .
  • Thiophene : Prone to oxidation (forming sulfoxides) or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 5-position .

What are effective approaches to resolve discrepancies between theoretical and experimental spectroscopic data?

Q. Advanced

  • Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects on NMR shifts .
  • Dynamic effects : Use molecular dynamics (MD) simulations to model rotational barriers affecting NMR splitting patterns.
  • Experimental replication : Repurify the compound via preparative HPLC to eliminate impurities skewing data .

How to design derivatives to enhance biological activity while maintaining structural integrity?

Q. Advanced

  • Bioisosteric replacement : Substitute the thiophene with furan or selenophene to modulate electronic properties without altering the scaffold .
  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the benzothiazole ring to enhance target binding, as seen in kinase inhibitors .
  • Pharmacophore mapping : Use SAR studies to identify critical hydrogen-bond acceptors (e.g., amide carbonyl) for activity retention .

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